REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][CH3:12])([O:7][CH2:8]C)([O:4][CH2:5]C)[CH2:2][CH3:3].[CH2:13]([C:15](CO)(CO)CC)O.COCCOCCOC.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:2]([C:1]12[O:4][CH2:5][C:12]([CH2:13][CH3:15])([CH2:8][O:7]1)[CH2:11][O:10]2)[CH3:3]
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Name
|
|
Quantity
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529 g
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Type
|
reactant
|
Smiles
|
C(CC)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
402 g
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
402 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a flask as specified in Example 1
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
CUSTOM
|
Details
|
was lowered to 100° C.
|
Type
|
DISTILLATION
|
Details
|
the remaining diethylene glycol dimethyl ether was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
yielded 370 g of clear, low-viscous liquid
|
Name
|
|
Type
|
|
Smiles
|
C(C)C12OCC(CO1)(CO2)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |